![molecular formula C18H16O B14615331 Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- CAS No. 60584-89-6](/img/structure/B14615331.png)
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is a chemical compound that features a unique bicyclo[1.1.1]pentane framework. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound’s distinct structure allows it to serve as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Méthodes De Préparation
The synthesis of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for this are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Analyse Des Réactions Chimiques
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Applications De Recherche Scientifique
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- involves its ability to add three-dimensional character and saturation to compounds. This increases the fraction of sp3-hybridized carbon atoms, making the compound more developable and correlating positively with clinical success . The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in drug discovery .
Comparaison Avec Des Composés Similaires
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is unique compared to other similar compounds due to its rigid bicyclo[1.1.1]pentane framework. Similar compounds include:
Cubanes: Known for their cubic structure.
Higher Bicycloalkanes: These compounds have larger bicyclic frameworks.
Phenyl(3-phenylbicyclo[2.2.1]hept-2-yl)methanone: This compound features a different bicyclic structure.
Propriétés
Numéro CAS |
60584-89-6 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
phenyl-(2-phenyl-2-bicyclo[1.1.1]pentanyl)methanone |
InChI |
InChI=1S/C18H16O/c19-17(13-7-3-1-4-8-13)18(15-11-16(18)12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
CRXUVMMHPPZLEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
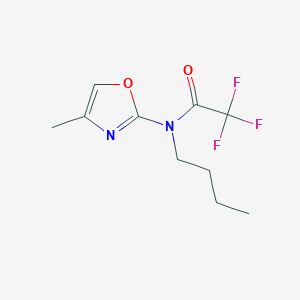
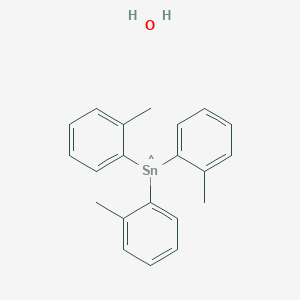
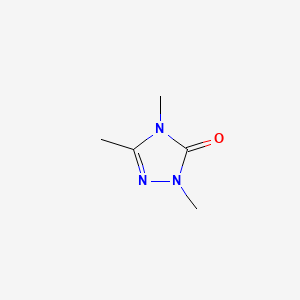
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
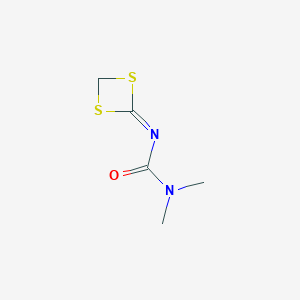
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
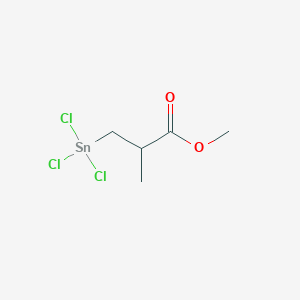
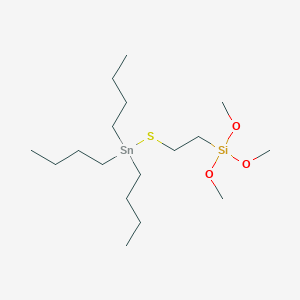
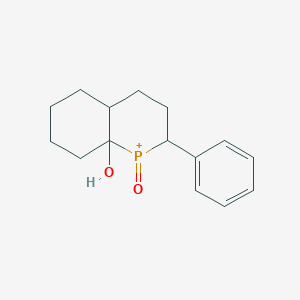

![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
